NNMTi

Catalog No.
S537435
CAS No.
M.F
C10H11IN2
M. Wt
286.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NNMTi

Product Name

NNMTi

IUPAC Name

1-methylquinolin-1-ium-5-amine;iodide

Molecular Formula

C10H11IN2

Molecular Weight

286.11 g/mol

InChI

InChI=1S/C10H10N2.HI/c1-12-7-3-4-8-9(11)5-2-6-10(8)12;/h2-7,11H,1H3;1H

InChI Key

JPEZFBFIRRAFNR-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC2=C(C=CC=C21)N.[I-]

Solubility

Soluble in DMSO

Synonyms

NNMTi

Canonical SMILES

C[N+]1=CC=CC2=C(C=CC=C21)N.[I-]

Description

The exact mass of the compound NNMTi is 285.9967 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here are some areas where nitrosamines, in general, are used in scientific research:

  • Carcinogenesis Research: Due to their carcinogenic properties, nitrosamines are sometimes used in animal studies to induce cancer and study its development [].
  • Metabolism Studies: Scientists may use nitrosamines to study how the body metabolizes and eliminates these compounds [].

Nicotinamide N-methyltransferase inhibitor (NNMTi) is a small molecule that targets the enzyme nicotinamide N-methyltransferase, which plays a significant role in the methylation of nicotinamide. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to nicotinamide, producing S-adenosyl-L-homocysteine and 1-methylnicotinamide. NNMT is predominantly found in the liver and fat tissues and is implicated in various metabolic processes, including the regulation of energy metabolism and cellular signaling pathways .

The primary reaction catalyzed by nicotinamide N-methyltransferase is as follows:

S adenosyl L methionine+nicotinamideS adenosyl L homocysteine+1 methylnicotinamide\text{S adenosyl L methionine}+\text{nicotinamide}\rightleftharpoons \text{S adenosyl L homocysteine}+\text{1 methylnicotinamide}

This reaction is crucial for the metabolism of nicotinamide and affects various downstream metabolic pathways, including those involved in energy production and detoxification .

NNMTi has shown promising biological activity, particularly in enhancing muscle regeneration and improving metabolic health. Studies indicate that NNMT inhibition can activate muscle stem cells, leading to increased muscle fiber size and enhanced contractile function. In aged mice, NNMTi treatment resulted in significant improvements in muscle recovery post-injury, suggesting its potential as a therapeutic agent for age-related muscle degeneration . Additionally, high levels of NNMT are associated with insulin resistance and certain cancers, indicating its role in metabolic disorders .

NNMT inhibitors are typically synthesized through established organic chemistry techniques. One common method involves the synthesis of 5-amino-1-methylquinolium, which has been shown to effectively inhibit NNMT activity. This process may include steps such as condensation reactions and purification via chromatography techniques to ensure high purity of the final product .

The applications of NNMTi are primarily focused on therapeutic interventions for metabolic disorders and muscle regeneration. Key areas include:

  • Muscle Regeneration: Enhancing recovery from injuries in aged skeletal muscle.
  • Metabolic Disorders: Potential treatment for obesity and insulin resistance by modulating metabolic pathways.
  • Cancer Therapy: Targeting NNMT expression in tumors to inhibit cancer cell proliferation and invasion .

Research has demonstrated that NNMTi interacts with various cellular pathways. Inhibition of NNMT leads to increased levels of nicotinamide precursors necessary for NAD+ synthesis, thereby enhancing mitochondrial function. Furthermore, NNMT depletion has been linked to alterations in glycolysis and oxidative phosphorylation pathways, suggesting that NNMTi may sensitize cancer cells to other therapeutic agents .

NNMTi shares similarities with other small molecule inhibitors targeting methyltransferases. Here are some comparable compounds:

Compound NameTarget EnzymeUnique Features
5-Amino-1-methylquinoliumNicotinamide N-methyltransferasePotent inhibitor specifically enhancing muscle recovery
SinefunginVarious methyltransferasesBroad-spectrum inhibitor with antifungal properties
TazemetostatEZH2 (a histone methyltransferase)Selective for cancer treatment through epigenetic modulation

NNMTi's uniqueness lies in its specific action on nicotinamide N-methyltransferase, making it particularly effective for conditions related to muscle regeneration and metabolic dysregulation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

285.99670 g/mol

Monoisotopic Mass

285.99670 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
Neelakantan et al (2019) Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle. Biochem. Pharmacol. 163 481 PMID: 30753815
Neelakantan et al (2017) Structure-activity relationship for small molecule inhibitors of nicotinamide N-methyltransferase. J.Med.Chem. 60 5015 PMID: 28548833

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